molecular formula C18H26N4O2 B14627552 (1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea

(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea

Cat. No.: B14627552
M. Wt: 330.4 g/mol
InChI Key: ATLKKYPJVXBRBK-UHFFFAOYSA-N
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Description

N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea typically involves the reaction of an appropriate imidazole derivative with a phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylurea moiety can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenylurea moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-methylurea
  • N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-ethylurea
  • N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-propylurea

Uniqueness

N-(1-Octyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N’-phenylurea is unique due to the presence of both an octyl chain and a phenylurea moiety, which may impart distinct physical and chemical properties compared to its analogs

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

(1E)-1-(1-octyl-4-oxoimidazolidin-2-ylidene)-3-phenylurea

InChI

InChI=1S/C18H26N4O2/c1-2-3-4-5-6-10-13-22-14-16(23)20-17(22)21-18(24)19-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H2,19,20,21,23,24)

InChI Key

ATLKKYPJVXBRBK-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCN\1CC(=O)N/C1=N\C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCCCCCCN1CC(=O)NC1=NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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